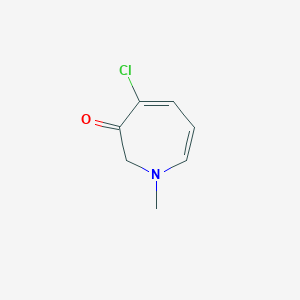
4-Chloro-1-methyl-2H-azepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-2H-azepin-3-one, also known as clozapine, is a tricyclic dibenzodiazepine derivative that was first synthesized in 1958. It is a potent antipsychotic and has been used to treat schizophrenia since the 1970s. Clozapine is unique among antipsychotic drugs in that it has a low affinity for dopamine D2 receptors, which are the primary target of most antipsychotic drugs. Instead, it has a high affinity for serotonin 5-HT2A receptors, which may contribute to its efficacy in treating schizophrenia.
Mechanism of Action
Clozapine's mechanism of action is not fully understood, but it is thought to involve a combination of serotonin and dopamine receptor antagonism, as well as modulation of other neurotransmitter systems. It has been suggested that 4-Chloro-1-methyl-2H-azepin-3-one's unique receptor profile may contribute to its efficacy in treating schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of immune function. It has also been shown to have beneficial effects on cardiovascular health, such as reducing the risk of myocardial infarction.
Advantages and Limitations for Lab Experiments
Clozapine's unique receptor profile makes it a valuable tool for studying the role of serotonin and dopamine receptors in various physiological processes. However, its potency and potential side effects make it important to use caution when working with this compound in the lab.
Future Directions
There are many potential future directions for research on 4-Chloro-1-methyl-2H-azepin-3-one, including investigating its effects on other neurotransmitter systems, exploring its potential for treating other psychiatric disorders, and developing new compounds based on its structure. Additionally, there is a need for further research on the mechanisms underlying 4-Chloro-1-methyl-2H-azepin-3-one's efficacy in treating schizophrenia, as well as the potential long-term effects of treatment with this drug.
Synthesis Methods
Clozapine can be synthesized in several ways, but the most commonly used method involves the reaction of 8-chloro-10H-dibenzo[b,f][1,4]oxazepine with methylamine followed by cyclization to form 4-chloro-1-methyl-2H-azepin-3-one. This synthesis method has been optimized over the years to increase yield and purity.
Scientific Research Applications
Clozapine has been extensively studied in the context of schizophrenia treatment, and it has been found to be effective in reducing positive and negative symptoms of the disease. It has also been used to treat other psychiatric disorders, such as bipolar disorder and treatment-resistant depression.
properties
CAS RN |
110835-78-4 |
|---|---|
Product Name |
4-Chloro-1-methyl-2H-azepin-3-one |
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.6 g/mol |
IUPAC Name |
4-chloro-1-methyl-2H-azepin-3-one |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(8)7(10)5-9/h2-4H,5H2,1H3 |
InChI Key |
CUFHWKWFRANMTL-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)C(=CC=C1)Cl |
Canonical SMILES |
CN1CC(=O)C(=CC=C1)Cl |
synonyms |
3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







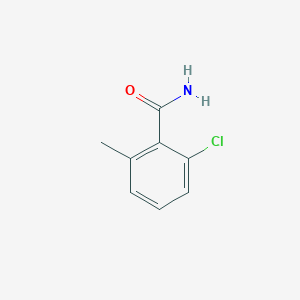
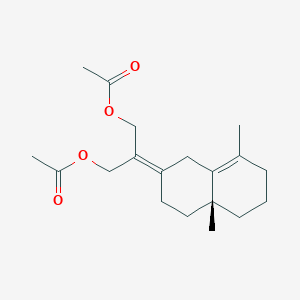

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
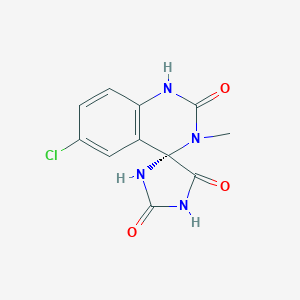
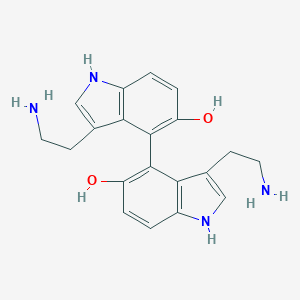
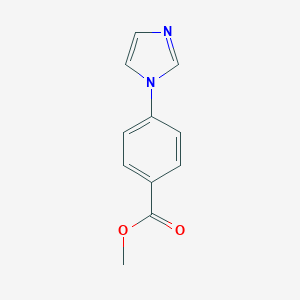
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
